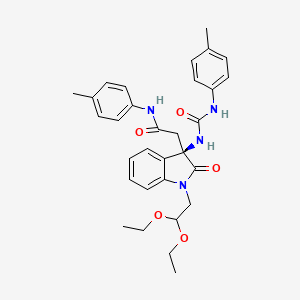
AG-041R
概要
説明
AG-041R is a cholecystokinin-B/gastrin receptor antagonist. The cholecystokinin-B/gastrin receptor is a regulator of gastric acid secretion and mucosal growth, and it is abundantly expressed in the mammalian stomach . This compound has been studied for its potential therapeutic effects, particularly in stimulating chondrocyte proliferation and metabolism .
科学的研究の応用
AG-041R has several scientific research applications:
作用機序
Target of Action
AG-041R, also known as 2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide, LS-83786, or CID 9807431, is a potent antagonist of the cholecystokinin-B/gastrin receptor (Gastrin/CCK-B) . The Gastrin/CCK-B receptor is a key regulator of gastric acid secretion and mucosal growth .
Mode of Action
this compound interacts with the Gastrin/CCK-B receptor, inhibiting its function . This interaction leads to a decrease in gastric acid secretion and mucosal growth, which are typically stimulated by the Gastrin/CCK-B receptor .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Gastrin/CCK-B receptor pathway . By antagonizing this receptor, this compound disrupts the normal signaling process, leading to decreased gastric acid secretion and mucosal growth .
Result of Action
At the molecular and cellular level, this compound has been shown to stimulate the growth and proliferation of chondrocytes, cells that produce and maintain the cartilaginous matrix . This effect is dose-dependent, with lower concentrations of this compound (0.1 μM) stimulating cell growth and higher concentrations (10 μM) potentially being toxic to the cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in a preclinical toxicological study on rats, oral administration of a high dose of this compound stimulated systemic cartilage hyperplasia . This suggests that the route of administration and dosage can significantly impact the efficacy and stability of this compound .
生化学分析
Biochemical Properties
AG-041R plays a role in biochemical reactions, particularly in the context of chondrocyte growth and proliferation . It interacts with the Gastrin/CCK-B receptor, which is a regulator of gastric acid secretion and mucosal growth . The nature of these interactions involves the inhibition of the receptor, leading to various downstream effects .
Cellular Effects
In cellular processes, this compound has been observed to influence cell function significantly. In rabbit primary chondrocytes, this compound stimulated cell growth and proliferation at a concentration of 0.1 μM, but this effect was suppressed at a concentration of 10 μM . It also influenced cell signaling pathways related to chondrocyte growth and glycosaminoglycan (GAG) synthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with the Gastrin/CCK-B receptor . This binding leads to the inhibition of the receptor, which in turn influences downstream signaling pathways. These pathways are involved in the regulation of chondrocyte growth and GAG synthesis .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. For instance, treatment with this compound for 28 days accelerated chondrocyte growth and increased cell numbers
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in a preclinical toxicological study on rats, oral administration of a high dose of this compound stimulated systemic cartilage hyperplasia . The specific threshold effects and any toxic or adverse effects at high doses need further exploration.
Metabolic Pathways
Given its interaction with the Gastrin/CCK-B receptor, it is likely that it may influence pathways related to gastric acid secretion and mucosal growth
準備方法
AG-041R can be synthesized through several routes. One method involves the asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons, using chiral aldehyde catalysis . This method allows for the production of α,α-disubstituted non-proteinogenic α-amino acid compounds with high enantioselectivity. Another method involves the stereoselective alkylation of oxindole enolates . Industrial production methods typically involve these catalytic processes to ensure high yield and purity.
化学反応の分析
AG-041R undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are essential for modifying the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly involving halohydrocarbons.
Alkylation: The stereoselective alkylation of oxindole enolates is a key step in its synthesis.
Common reagents used in these reactions include chiral aldehydes, halohydrocarbons, and oxindole enolates. The major products formed from these reactions are α,α-disubstituted α-amino acids and other derivatives of this compound.
類似化合物との比較
AG-041R is unique compared to other cholecystokinin-B/gastrin receptor antagonists due to its specific effects on chondrocyte proliferation and metabolism . Similar compounds include:
Proglumide: Another cholecystokinin receptor antagonist used to reduce gastric acid secretion.
Loxiglumide: A selective cholecystokinin-A receptor antagonist.
Devazepide: A cholecystokinin-A receptor antagonist with different therapeutic applications.
This compound stands out due to its potential in cartilage repair and its unique mechanism of action .
特性
IUPAC Name |
2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N4O5/c1-5-39-28(40-6-2)20-35-26-10-8-7-9-25(26)31(29(35)37,19-27(36)32-23-15-11-21(3)12-16-23)34-30(38)33-24-17-13-22(4)14-18-24/h7-18,28H,5-6,19-20H2,1-4H3,(H,32,36)(H2,33,34,38)/t31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLPMNSDISYEBU-WJOKGBTCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C2=CC=CC=C2C(C1=O)(CC(=O)NC3=CC=C(C=C3)C)NC(=O)NC4=CC=C(C=C4)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(CN1C2=CC=CC=C2[C@@](C1=O)(CC(=O)NC3=CC=C(C=C3)C)NC(=O)NC4=CC=C(C=C4)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40430968 | |
| Record name | AG-041R | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40430968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159883-95-1, 199800-49-2 | |
| Record name | (+)-1-(2,2-Diethoxyethyl)-2,3-dihydro-N-(4-methylphenyl)-3-[[[(4-methylphenyl)amino]carbonyl]amino]-2-oxo-1H-indole-3-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159883-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AG-041R | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40430968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
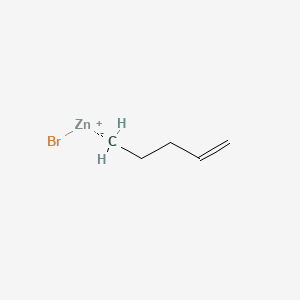
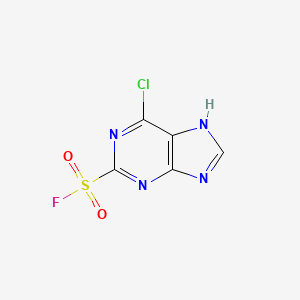


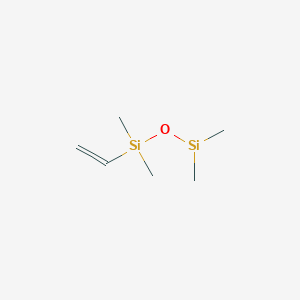

![Bis[3-(trimethoxysilyl)propyl] fumarate](/img/structure/B1588633.png)

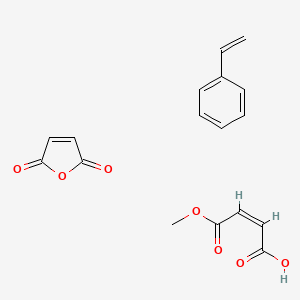
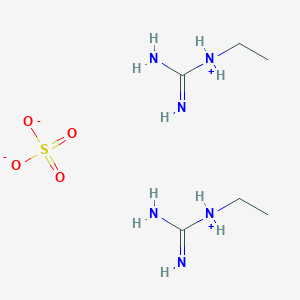
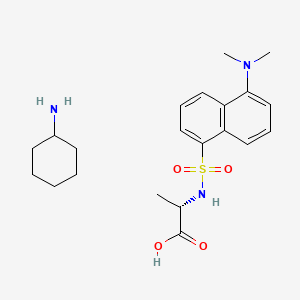
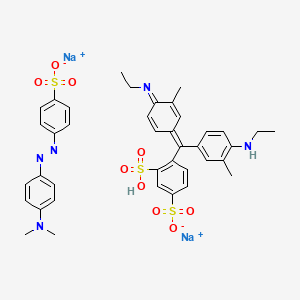
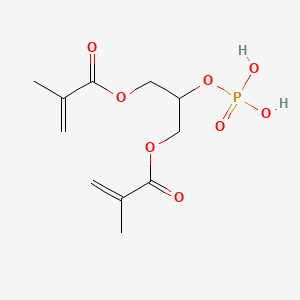
![3-[(3-Methoxyphenoxy)methyl]piperidine](/img/structure/B1588644.png)
